molecular formula C10H8Cl2 B14637439 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 56485-66-6

1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene

Cat. No.: B14637439
CAS No.: 56485-66-6
M. Wt: 199.07 g/mol
InChI Key: AHKMTYYNJSRCQJ-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H8Cl2. It is a derivative of cycloprop[a]indene and is characterized by the presence of two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be synthesized through a modified literature procedure. The synthesis involves the reaction of indene with a suitable chlorinating agent under controlled conditions. For example, indene can be reacted with benzyl chloride in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted cycloprop[a]indene derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various cycloprop[a]indene derivatives, which are of interest in organic synthesis and material science.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and reactivity.

Properties

CAS No.

56485-66-6

Molecular Formula

C10H8Cl2

Molecular Weight

199.07 g/mol

IUPAC Name

1,1-dichloro-6,6a-dihydro-1aH-cyclopropa[a]indene

InChI

InChI=1S/C10H8Cl2/c11-10(12)8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-9H,5H2

InChI Key

AHKMTYYNJSRCQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(Cl)Cl)C3=CC=CC=C31

Origin of Product

United States

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